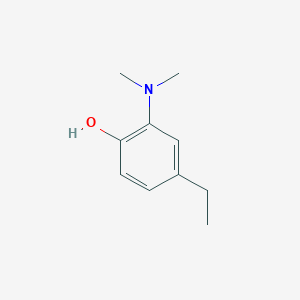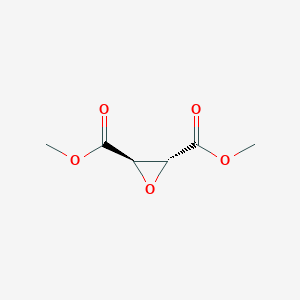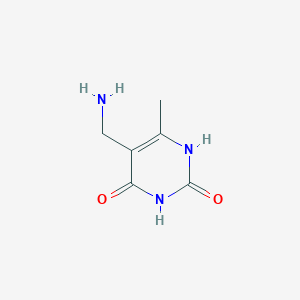
2-Methylheptanoic anhydride
Overview
Description
2-Methylheptanoic anhydride is an organic compound with the molecular formula C₁₆H₃₀O₃. It is an anhydride derived from 2-methylheptanoic acid. Anhydrides are a class of compounds that are highly reactive and are commonly used in organic synthesis due to their ability to form esters and amides .
Preparation Methods
2-Methylheptanoic anhydride can be synthesized through the reaction of 2-methylheptanoic acid with a dehydrating agent. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient and provides a direct route to the anhydride.
Chemical Reactions Analysis
2-Methylheptanoic anhydride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to form 2-methylheptanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are 2-methylheptanoic acid, esters, amides, and primary alcohols .
Scientific Research Applications
2-Methylheptanoic anhydride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters and amides.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-methylheptanoic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, such as water, alcohols, and amines, through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Departure: The leaving group is expelled, resulting in the formation of the acyl compound.
Comparison with Similar Compounds
2-Methylheptanoic anhydride can be compared with other similar anhydrides, such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in its reactions .
Similar Compounds
- Acetic anhydride
- Benzoic anhydride
- Propionic anhydride
These compounds share similar reactivity patterns but differ in their alkyl or aryl groups, which can affect their physical properties and applications.
Properties
IUPAC Name |
2-methylheptanoyl 2-methylheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-5-7-9-11-13(3)15(17)19-16(18)14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNXHDBPCPMSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(=O)OC(=O)C(C)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675470 | |
| Record name | 2-Methylheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857892-87-6 | |
| Record name | 2-Methylheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B3289373.png)







![2-Chloro-6-nitrothiazolo[4,5-b]pyridine](/img/structure/B3289445.png)



